

# Application Note: BMS-911172 Formulation & Dosing Guide (PO vs. IP)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574176

[Get Quote](#)

## Abstract

This application note provides a technical roadmap for the preclinical administration of **BMS-911172**, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.<sup>[1]</sup> While early efficacy studies often utilize subcutaneous (SC) or intraperitoneal (IP) routes for rapid proof-of-concept, oral (PO) administration is critical for translational chronic pain and antiviral studies.<sup>[1]</sup> This guide analyzes the physicochemical constraints of **BMS-911172**—specifically its pH-dependent solubility—and provides optimized protocols for both PO and IP delivery to ensure consistent pharmacokinetic (PK) exposure and minimize vehicle-induced toxicity.<sup>[1]</sup>

## Compound Profile & Mechanism

**BMS-911172** (also known as Compound 17) is a potent, brain-penetrant small molecule inhibitor of AAK1.<sup>[1]</sup>

- Target: AAK1 (Adaptor-Associated Kinase 1).<sup>[1][2][3][4][5]</sup>
- Primary Indication: Neuropathic pain (via inhibition of AP2M1 phosphorylation in the spinal cord/brain).
- Secondary Indication: Antiviral (HCV, Dengue, Ebola) via disruption of clathrin-mediated viral entry.<sup>[1]</sup>
- Molecular Weight: 339.34 g/mol .<sup>[1][2][5][6]</sup>

- Solubility Profile:
  - pH 1.0 (Simulated Gastric Fluid): ~5.85 mg/mL (High).[1]
  - pH 7.4 (Physiological/PBS): ~0.60 mg/mL (Low).[1]

## Mechanism of Action (Signaling Pathway)

**BMS-911172** blocks the phosphorylation of the  $\mu 2$  subunit of the AP-2 complex (AP2M1).[1]

This prevents the conformational change required for clathrin-coated pit formation, thereby halting receptor endocytosis (pain signaling) or viral entry.[1]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[1] **BMS-911172** inhibits AAK1, preventing the phosphorylation of AP2M1 required for clathrin-mediated endocytosis.[1][7]

## Formulation Strategy: The Solubility Challenge

The critical challenge with **BMS-911172** is its pH-dependent solubility.[1] It dissolves well in the acidic environment of the stomach (pH 1-2) but risks precipitation upon entering the neutral environment of the small intestine (pH 6-7) or the peritoneum (pH 7.4).[1]

- Risk for PO: Precipitation in the intestine leads to low/variable bioavailability (F).[1]
- Risk for IP: Injection of an acidic solution or a solution that precipitates at neutral pH causes severe peritonitis (writhing, inflammation) and erratic absorption.

## Vehicle Selection Matrix

| Feature     | Method A: Co-Solvent System                                  | Method B: Cyclodextrin Complex                                          |
|-------------|--------------------------------------------------------------|-------------------------------------------------------------------------|
| Composition | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline             | 10% DMSO / 90% (20% SBE- $\beta$ -CD in Saline)                         |
| State       | Clear Solution (usually)                                     | Suspension or Clear Solution (Concentration dependent)                  |
| Best For    | Intraperitoneal (IP)                                         | Oral Gavage (PO)                                                        |
| Pros        | Simple preparation; rapid absorption.[1]                     | Masks taste; prevents intestinal precipitation; improves gut safety.[1] |
| Cons        | High osmolality; potential irritation if used repeatedly.[1] | Requires SBE- $\beta$ -CD (Captisol); more expensive.[1]                |

## Detailed Experimental Protocols

### Protocol A: Preparation for Intraperitoneal (IP) Injection

Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume)[1]

Rationale: IP delivery requires a solution that is as close to neutral pH and isotonic as possible to prevent abdominal irritation.[1] The PEG/Tween system solubilizes the hydrophobic drug while saline provides tonicity.[1]

Materials:

- **BMS-911172** Powder[1][2]
- DMSO (Anhydrous, fresh)[5]
- PEG300 (Polyethylene glycol 300)[1]
- Tween-80 (Polysorbate 80)[1]
- Sterile Saline (0.9% NaCl)[1]

### Step-by-Step Procedure:

- Stock Solution: Dissolve 2.5 mg of **BMS-911172** in 100  $\mu$ L of DMSO. Vortex until completely dissolved.[1] (Result: 25 mg/mL stock).[1][2][8]
- Co-solvent Addition: Add 400  $\mu$ L of PEG300 to the DMSO stock. Vortex vigorously. The solution should remain clear.
- Surfactant Addition: Add 50  $\mu$ L of Tween-80. Vortex gently to mix (avoid excessive foaming).
- Dilution: Slowly add 450  $\mu$ L of warm (37°C) sterile saline while vortexing.
  - Critical Check: If precipitation occurs (cloudiness), sonicate at 40°C for 5-10 minutes.[1] If it remains cloudy, do not use for IP; switch to Protocol B.[1]
- Sterilization: Pass through a 0.22  $\mu$ m PES syringe filter if required for immunocompromised animals.[1]

### Dosing Parameter:

- Volume: 10 mL/kg (e.g., 200  $\mu$ L for a 20g mouse).[1]
- Frequency: Once daily (QD) or BID. Rotate injection sites to minimize irritation.

## Protocol B: Preparation for Oral Gavage (PO)

Target Concentration: 2.5 - 6.0 mg/mL (Suitable for higher doses up to 60 mg/kg)[1]

Rationale: Sulfobutyl ether-beta-cyclodextrin (SBE- $\beta$ -CD) encapsulates the hydrophobic drug, protecting it from precipitation in the neutral pH of the intestine, thereby enhancing oral bioavailability.[1]

### Materials:

- **BMS-911172** Powder[1][2]
- SBE- $\beta$ -CD (Captisol®) or HP- $\beta$ -CD[1]
- Sterile Water or Saline[1]

### Step-by-Step Procedure:

- Vehicle Prep: Prepare a 20% (w/v) SBE- $\beta$ -CD solution in saline.<sup>[1][2][8]</sup> (Dissolve 2g SBE- $\beta$ -CD in 10 mL saline). Stir until clear. Store at 4°C.<sup>[1][2][8]</sup>
- Drug Solubilization: Dissolve required amount of **BMS-911172** in 10% of final volume DMSO.
- Complexation: Slowly add the 90% volume of the 20% SBE- $\beta$ -CD vehicle to the DMSO/Drug mixture.
- Homogenization:
  - Sonicate for 10-15 minutes.
  - A fine suspension is acceptable for PO dosing.<sup>[1]</sup>
  - Tip: Constant magnetic stirring during dosing is recommended to ensure dose uniformity.<sup>[1]</sup>

### Dosing Parameter:

- Volume: 10 mL/kg.<sup>[1]</sup>
- Technique: Use a flexible gavage needle (plastic feeding tube) to avoid esophageal trauma.<sup>[1]</sup>

## Comparative Analysis: PO vs. IP

| Parameter           | Intraperitoneal (IP)                   | Oral (PO)                                       |
|---------------------|----------------------------------------|-------------------------------------------------|
| Tmax (Time to Peak) | Rapid (15–30 min)                      | Delayed (30–60 min)                             |
| Cmax (Peak Conc.)   | High (Risk of off-target toxicity)     | Moderate (Sustained exposure)                   |
| Bioavailability (F) | High (~90-100%)                        | Variable (Est. 30-60% depending on formulation) |
| First-Pass Effect   | Partial (absorbed into portal vein)    | Significant (Liver metabolism)                  |
| Experimental Use    | Acute Pain Models (Formalin, Writhing) | Chronic Models (Neuropathic, Antiviral)         |
| Toxicity Risk       | Peritonitis, Adhesions                 | GI Disturbance (Diarrhea)                       |

## Decision Workflow



[Click to download full resolution via product page](#)

Figure 2: Decision tree for selecting the appropriate route and formulation based on study duration and goals.[1]

## Safety & Handling

- Storage: Store **BMS-911172** powder at -20°C. Stock solutions in DMSO can be stored at -20°C for 1 month. Aqueous formulations (Protocol A/B) must be prepared fresh daily.
- Animal Monitoring:
  - IP: Monitor for "writhing" immediately post-injection (indicates vehicle irritation).[1] If observed, dilute DMSO concentration to <5% or switch to Protocol B.
  - PO: Monitor body weight daily. >10% weight loss suggests GI toxicity.[1]
- Control Groups: Always include a "Vehicle Only" control group matched to the exact formulation used (e.g., 10% DMSO/40% PEG/5% Tween/45% Saline) to distinguish vehicle effects from drug effects.

## References

- Discovery of **BMS-911172**: Hartz, R. A., et al. (2015).[1][4] Preclinical characterization of **BMS-911172**, a selective inhibitor of AAK1 for the treatment of neuropathic pain.[4] Bristol-Myers Squibb.[1][4] Presented at the 250th ACS National Meeting.[1][4]
- Mechanism & Pharmacology: Li, G., et al. (2023).[1][9] Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. *Journal of Enzyme Inhibition and Medicinal Chemistry*. [1]
- Physicochemical Properties: MedChemExpress. **BMS-911172** Product Information and Solubility Protocols.[1]
- AAK1 in Neuropathic Pain: Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Strategy for Neuropathic Pain.[4][5][7] *Pharmacology Research & Perspectives*. [1] [1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- [2. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [3. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [4. | BioWorld](https://www.bioworld.com) [[bioworld.com](https://www.bioworld.com)]
- [5. selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- [6. BMS-911172](https://www.myskinrecipes.com) [[myskinrecipes.com](https://www.myskinrecipes.com)]
- [7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [8. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [9. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: BMS-911172 Formulation & Dosing Guide (PO vs. IP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574176#bms-911172-oral-vs-intraperitoneal-injection-methods>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)